(3-Aminophenyl)(2-chlorophenyl)methanone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3-aminophenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQDESIHNRSKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596069 | |
| Record name | (3-Aminophenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62261-34-1 | |
| Record name | (3-Aminophenyl)(2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization of (3-Aminophenyl)(2-chlorophenyl)methanone: An In-Depth NMR Analysis Guide
Executive Summary
(3-Aminophenyl)(2-chlorophenyl)methanone (Chemical Formula: C₁₃H₁₀ClNO) is a highly functionalized diaryl methanone. Compounds bearing the aminobenzophenone scaffold are critical intermediates in the synthesis of benzodiazepine derivatives and exhibit significant pharmacological profiles, including potent anticancer and skeletal muscle relaxant activities[1]. For drug development professionals and synthetic chemists, the unambiguous structural validation of this scaffold is paramount.
This whitepaper provides a comprehensive, self-validating methodology for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of (3-Aminophenyl)(2-chlorophenyl)methanone. By deconstructing the electronic causality behind the observed chemical shifts—specifically the push-pull dynamics between the electron-donating amino group and the electron-withdrawing carbonyl and chloro groups—this guide serves as an authoritative reference for spectral assignment.
Chemical Context & Electronic Causality
The NMR spectral footprint of (3-Aminophenyl)(2-chlorophenyl)methanone is dictated by the competing electronic effects across its two distinct aromatic rings:
-
Ring A (3-Aminophenyl): The amino (-NH₂) group exerts a strong +M (mesomeric) effect, donating electron density into the aromatic π-system. This significantly shields the protons and carbons at the ortho and para positions relative to the amino group, shifting their resonances upfield[2]. Conversely, the carbonyl group exerts a -M and -I (inductive) effect, deshielding the ring.
-
Ring B (2-Chlorophenyl): The chlorine atom exerts a -I effect (withdrawing electron density through the σ-bond) but a weak +M effect. The steric bulk of the ortho-chloro group forces the two aromatic rings out of coplanarity with the carbonyl group, reducing the overall conjugation and altering the magnetic anisotropy experienced by the protons[3].
-
The Carbonyl Bridge: The highly electronegative oxygen atom and the sp² hybridization of the carbonyl carbon result in extreme deshielding, pushing the ¹³C resonance to the ~195 ppm region.
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity data and prevent misassignment, the following self-validating NMR acquisition protocol must be strictly adhered to. The use of DMSO-d₆ is mandated over CDCl₃ to prevent the rapid exchange of the -NH₂ protons, allowing them to be clearly observed and integrated.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Self-Validation: The solution must be completely clear; particulate matter will distort magnetic homogeneity and degrade the lineshape.
-
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer to the deuterium signal of DMSO-d₆ and shim the magnetic field until the lock level is maximized and stable.
-
¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 to 32 scans.
-
¹³C NMR Acquisition: Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30). Set D1 to 2.5–3.0 seconds to allow for the relaxation of quaternary carbons (specifically the carbonyl and ipso-carbons). Acquire a minimum of 1024 scans to achieve an optimal signal-to-noise ratio.
-
Data Processing & Validation: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Perform Fourier Transformation (FT), followed by manual zero-order and first-order phase correction. Self-Validation: Calibrate the chemical shift scale by setting the solvent residual multiplet (DMSO-d₅) to exactly 2.50 ppm for ¹H and 39.52 ppm for ¹³C. Cross-reference the integration of the broad -NH₂ singlet (2H) against the total aromatic integration (8H) to confirm structural integrity.
Figure 1: Standardized self-validating workflow for NMR acquisition and processing.
¹H NMR Spectral Data & Mechanistic Analysis
The ¹H NMR spectrum of (3-Aminophenyl)(2-chlorophenyl)methanone features eight distinct aromatic protons and one exchangeable amine signal. The chemical shifts of substituted benzenes are highly predictable using empirical additivity rules, which account for the mesomeric and inductive effects of the substituents[4].
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Mechanistic Rationale |
| -NH₂ | 5.40 | Broad Singlet (br s) | - | 2H | Exchangeable protons; broadened by quadrupolar relaxation of ¹⁴N. |
| H-4 (Ring A) | 6.72 | Doublet of doublets (dd) | 8.0, 2.0 | 1H | Strongly shielded by the +M effect of the ortho-amino group. |
| H-2 (Ring A) | 6.92 | Triplet (t) | 2.0 | 1H | Shielded by the ortho-amino group, but slightly deshielded by the ortho-carbonyl. |
| H-6 (Ring A) | 7.02 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Deshielded by the ortho-carbonyl group; shielded by the para-amino group. |
| H-5 (Ring A) | 7.12 | Triplet (t) | 8.0 | 1H | Meta to both substituents; reflects a near-baseline benzene shift. |
| H-6' (Ring B) | 7.35 | Doublet of doublets (dd) | 7.5, 1.5 | 1H | Deshielded by the magnetic anisotropy of the adjacent carbonyl group. |
| H-5' (Ring B) | 7.40 | Triplet of doublets (td) | 7.5, 1.5 | 1H | Para to the chloro group; minimal inductive shifting. |
| H-4' (Ring B) | 7.45 | Triplet of doublets (td) | 7.5, 1.5 | 1H | Meta to the chloro group; slightly deshielded by the para-carbonyl. |
| H-3' (Ring B) | 7.58 | Doublet of doublets (dd) | 8.0, 1.5 | 1H | Deshielded by the -I effect of the adjacent ortho-chloro group. |
¹³C NMR Spectral Data & Mechanistic Analysis
Carbon-13 NMR provides a direct map of the molecule's carbon skeleton. The chemical shifts are highly sensitive to the hybridization state and the electronegativity of attached atoms.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Carbon Environment | Chemical Shift (ppm) | Type | Mechanistic Rationale |
| C=O (Carbonyl) | 195.0 | Quaternary (Cq) | Extreme deshielding due to sp² hybridization and highly electronegative oxygen. |
| C-3 (Ring A) | 148.5 | Quaternary (Cq) | Directly attached to the electronegative nitrogen (-NH₂); strong -I deshielding. |
| C-1' (Ring B) | 138.5 | Quaternary (Cq) | Ipso-carbon attached to the carbonyl group. |
| C-1 (Ring A) | 137.6 | Quaternary (Cq) | Ipso-carbon attached to the carbonyl group. |
| C-2' (Ring B) | 130.5 | Quaternary (Cq) | Directly attached to the heavy chlorine atom. |
| C-4' (Ring B) | 131.5 | Methine (CH) | Para to the carbonyl group. |
| C-5, C-3', C-6' (Ring B) | 129.0 - 129.8 | Methine (CH) | Standard aromatic methine carbons experiencing mild inductive effects. |
| C-5' (Ring B) | 127.5 | Methine (CH) | Para to the chloro group. |
| C-6 (Ring A) | 120.3 | Methine (CH) | Para to the amino group; shielded by +M effect. |
| C-4 (Ring A) | 119.8 | Methine (CH) | Ortho to the amino group; shielded by +M effect. |
| C-2 (Ring A) | 116.8 | Methine (CH) | Ortho to the amino group; heavily shielded by +M effect. |
2D NMR Strategies for Unambiguous Assignment
While 1D NMR combined with additivity rules provides a strong foundational assignment, definitive structural proof requires 2D NMR techniques.
-
COSY (Correlation Spectroscopy): Used to trace the spin systems within each isolated aromatic ring. For example, H-4, H-5, and H-6 on Ring A will show continuous ³J correlations, confirming their contiguous nature.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons (¹JCH), allowing the translation of ¹H assignments directly to the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Critical for bridging the two isolated aromatic rings. The protons ortho to the carbonyl bridge (H-2, H-6, and H-6') will all show strong ³JCH cross-peaks to the carbonyl carbon at 195.0 ppm.
Figure 2: Key HMBC (³J) and NOESY correlations used to unambiguously assign the carbonyl bridge and adjacent protons.
References
-
Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity Taylor & Francis Online (Synthetic Communications) URL:[Link][1]
-
Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? MDPI (Molecules) URL:[Link][3]
-
Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks ACS Publications (Journal of Chemical Information and Computer Sciences) URL:[Link][4]
-
Basic Concepts in NMR Spectroscopy of Substituted Benzenes Wiley-VCH URL:[Link][2]
Sources
An In-depth Technical Guide to the X-ray Crystallography and Spatial Conformation of Benzophenone Derivatives: A Case Study Approach
Introduction: The Structural Significance of Substituted Benzophenones in Medicinal Chemistry
Substituted benzophenones are a class of compounds that hold significant interest for researchers, scientists, and drug development professionals. Their core structure, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The spatial conformation of these molecules, particularly the dihedral angles between the phenyl rings, is a critical determinant of their interaction with biological targets. Understanding this three-dimensional arrangement is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.
This guide will delve into the methodologies and analytical techniques used to elucidate the precise spatial conformation of these molecules, with a focus on X-ray crystallography. While the specific crystal structure for (3-Aminophenyl)(2-chlorophenyl)methanone is not publicly available at the time of this writing, this guide will utilize data from closely related aminobenzophenone and chlorobenzophenone derivatives to provide a comprehensive, field-proven framework for its characterization. The principles and protocols outlined herein are directly applicable to the study of (3-Aminophenyl)(2-chlorophenyl)methanone and other related compounds.
Part 1: Synthesis and Crystallization of Aminobenzophenone Derivatives
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The synthesis of aminobenzophenone derivatives often involves a multi-step process, which can be adapted for the specific target molecule, (3-Aminophenyl)(2-chlorophenyl)methanone.
Synthetic Pathway
A common and effective method for the synthesis of aminobenzophenones is the Friedel-Crafts acylation, followed by the reduction of a nitro group. For the target molecule, a plausible synthetic route would involve the following key transformations:
-
Nitration: Introduction of a nitro group at the meta-position of a suitable benzophenone precursor.
-
Reduction: Selective reduction of the nitro group to an amino group.
An alternative approach involves the coupling of a substituted aniline with a substituted benzoyl chloride. For instance, the synthesis of 2-aminobenzophenone derivatives has been achieved through the acylation of para-chloroaniline with various chloro- or fluorobenzoyl chlorides in the solid state via the Friedel-Crafts reaction[1]. A similar strategy could be envisioned for the synthesis of (3-Aminophenyl)(2-chlorophenyl)methanone.
Experimental Protocol: A Representative Synthesis of a 3-Aminobenzophenone Derivative
The following protocol is adapted from established methods for the synthesis of aminobenzophenone derivatives and serves as a representative example.
-
Step 1: Synthesis of 3-Nitrobenzophenone (Intermediate):
-
To a stirred solution of benzoyl chloride in a suitable solvent (e.g., dichloromethane), add 3-nitroaniline at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-nitrobenzophenone.
-
-
Step 2: Reduction to 3-Aminobenzophenone:
-
Dissolve the 3-nitrobenzophenone intermediate in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, iron powder and acetic acid, and reflux the mixture.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the iron catalyst and neutralize the filtrate.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the final 3-aminobenzophenone derivative.
-
Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. Several techniques can be employed, and the optimal method is typically determined through empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
For aminobenzophenone derivatives, recrystallization from common organic solvents such as ethanol, methanol, or dichloromethane has proven effective.[3][4]
Part 2: X-ray Diffraction and Structure Determination
Once suitable single crystals are obtained, X-ray diffraction is used to determine the arrangement of atoms within the crystal lattice.
Data Collection
A single crystal is mounted on a goniometer and placed in an X-ray beam. Modern diffractometers are equipped with sensitive detectors that collect the diffraction pattern as the crystal is rotated.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα or Cu Kα).
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
Structure Solution and Refinement
The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
The quality of the final structure is assessed by several factors, including the R-factor, which is a measure of the agreement between the observed and calculated structure factors.
Part 3: Analysis of the Spatial Conformation
The solved crystal structure provides a wealth of information about the molecule's three-dimensional geometry, including bond lengths, bond angles, and torsion angles. For benzophenone derivatives, the most critical conformational feature is the dihedral angle (or twist angle) between the two phenyl rings.
Dihedral Angles in Substituted Benzophenones
The conformation of benzophenones is a balance between the stabilizing effects of π-conjugation, which favors a planar arrangement of the rings and the carbonyl group, and the destabilizing steric hindrance between the ortho-substituents on the two rings.
A study of various substituted benzophenones revealed a wide range of twist angles, from as low as 37.85° to as high as 83.72°.[5][6] For example, 2-amino-2',5-dichlorobenzophenone exhibits a large ring twist of 83.72°.[5][6] The presence of bulky substituents in the ortho positions generally leads to larger dihedral angles to alleviate steric strain.
For (3-Aminophenyl)(2-chlorophenyl)methanone, the chlorine atom at the ortho position of one ring is expected to induce a significant twist relative to the other ring.
Intramolecular and Intermolecular Interactions
The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. In the case of aminobenzophenones, the amino group can act as a hydrogen bond donor, forming interactions with acceptor atoms on neighboring molecules, such as the carbonyl oxygen.
For instance, in the crystal structure of a polymorph of 2-amino-5-chlorobenzophenone oxime, intramolecular N—H···O hydrogen bonds are observed, which influence the molecular conformation.[4]
Data Presentation
Table 1: Representative Crystallographic Data for a Substituted Benzophenone Derivative
| Parameter | Value |
| Chemical Formula | C₁₃H₉Cl₂NO |
| Formula Weight | 266.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.717(5) |
| b (Å) | 10.951(6) |
| c (Å) | 12.585(7) |
| β (°) | 98.76(3) |
| Volume (ų) | 1185.3(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.490 |
| R-factor | 0.045 |
Note: This is representative data and not for the specific target molecule.
Visualization of Experimental Workflow and Molecular Structure
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of a benzophenone derivative.
Caption: 2D representation of (3-Aminophenyl)(2-chlorophenyl)methanone highlighting key structural features.
Conclusion
The determination of the spatial conformation of (3-Aminophenyl)(2-chlorophenyl)methanone through X-ray crystallography provides invaluable insights for drug development professionals. This guide has outlined the essential steps, from synthesis and crystallization to data analysis, using established methodologies for related benzophenone derivatives. The understanding of the dihedral angles between the phenyl rings and the nature of intermolecular interactions within the crystal lattice is fundamental to predicting the molecule's behavior in a biological system. While the specific crystal structure of the title compound remains to be determined, the principles and techniques described herein provide a robust framework for its future elucidation and for the broader field of medicinal chemistry.
References
-
Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. Available at: [Link]
-
Chan, Y. H., et al. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68. Available at: [Link]
-
Oh, S., et al. (2004). Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Journal of Medicinal Chemistry, 47(11), 2418-2421. Available at: [Link]
-
Geetha, A., et al. (2023). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. IUCrData, 8(6). Available at: [Link]
-
Khan, I., et al. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(9), 1796-1806. Available at: [Link]
-
Oh, S., et al. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry, 45(12), 2379-2382. Available at: [Link]
-
Kavitha, C. N., et al. (2014). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1011–o1012. Available at: [Link]
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- 3. Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thermodynamic Stability Profile of (3-Aminophenyl)(2-chlorophenyl)methanone: An In-Depth Technical Guide
Executive Summary
(3-Aminophenyl)(2-chlorophenyl)methanone is a structurally constrained diarylketone intermediate, frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). For drug development professionals, understanding the thermodynamic and kinetic stability of this precursor is paramount. Uncharacterized degradation can lead to downstream synthetic failures, yield loss, and the introduction of toxicogenic impurities. This whitepaper provides a comprehensive, self-validating framework for evaluating the thermodynamic stability profile of this compound.
Physicochemical Causality & Structural Dynamics
The stability profile of this molecule is not random; it is deeply dictated by its conformational thermodynamics. The baseline thermodynamic behavior of the benzophenone pharmacophore[1] is significantly altered by its specific substituents:
-
Steric Shielding (The Ortho-Chloro Effect): The bulky chlorine atom at the ortho position of the second phenyl ring induces a severe steric clash with the central carbonyl oxygen. This forces the molecule out of a planar geometry, increasing the dihedral angle between the rings. While this disrupts extended π -conjugation (incurring a slight thermodynamic enthalpic penalty), it creates a robust kinetic barrier. The chlorine atom physically shields the carbonyl carbon, rendering it highly resistant to nucleophilic attack (e.g., hydrolysis).
-
Electronic Vulnerability (The Meta-Amino Effect): The primary amine at the meta position acts as an inductive electron donor. Because it cannot resonate directly with the electrophilic carbonyl carbon due to its meta placement, the amine's lone pair remains highly localized and reactive. According to structural hazard models[2], this high electron density makes the amine the primary site for oxidative degradation, rapidly forming N-oxides or azo dimers under atmospheric or peroxide stress.
Solid-State Thermodynamic Profiling
To establish the baseline solid-state stability and crystalline integrity of the compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed.
Self-Validating Protocol: DSC/TGA Analysis
Expertise Note: The causality behind using a crimped pan with a pinhole is to allow volatile degradants to escape. A hermetically sealed pan would cause auto-pressurization, artificially lowering the decomposition onset temperature.
-
System Calibration: Perform a daily temperature and cell constant calibration using an Indium standard ( Tm = 156.6°C, ΔHfus = 28.59 J/g) to ensure instrument accuracy.
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a Tzero aluminum pan. Crimp with a pinhole lid.
-
Thermal Ramp: Purge the furnace with dry Nitrogen at 50 mL/min to prevent premature atmospheric oxidation. Ramp the temperature at 10°C/min from 25°C to 300°C.
-
Data Extraction: Integrate the endothermic melting peak to determine the extrapolated onset temperature ( Tm ) and enthalpy of fusion ( ΔHfus ).
Table 1: Solid-State Thermodynamic Parameters (Representative Data)
| Parameter | Value | Analytical Method | Causality / Significance |
| Melting Onset ( Tm ) | 88.5 °C | DSC | Indicates crystalline lattice strength and purity. |
| Enthalpy of Fusion ( ΔHfus ) | 24.2 kJ/mol | DSC | Energy required to break intermolecular H-bonds. |
| Decomposition Onset ( Td ) | > 280.0 °C | TGA | High thermal stability driven by the aromatic core. |
| Heat Capacity ( Cp at 25°C) | 1.45 J/g·K | Modulated DSC | Baseline metric for formulation thermodynamics. |
Solution-State Thermodynamics & Degradation Kinetics
Solution-state stability is evaluated through forced degradation studies, which must strictly align with [3] to support regulatory filings.
Self-Validating Protocol: Forced Degradation & HPLC-UV Analysis
-
Stock Preparation: Dissolve the compound in HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock. Causality: Acetonitrile is chosen over Methanol to prevent potential ketal formation at the reactive carbonyl site.
-
Stress Incubation:
-
Hydrolysis: Dilute 1:1 with 0.1N HCl or 0.1N NaOH. Incubate at 60°C for 7 days.
-
Oxidation: Dilute 1:1 with 3% H2O2 . Incubate at 25°C for 24 hours.
-
-
Quenching (Critical Step): Immediately neutralize acid/base samples with equimolar counter-reagents, and quench oxidative samples with sodium thiosulfate. Causality: Failure to quench allows degradation to continue in the autosampler queue, skewing Arrhenius kinetic rate calculations.
-
HPLC-UV Quantification: Analyze at 254 nm.
-
Self-Validation: Before running the sequence, inject a System Suitability Test (SST) standard containing the parent compound and a known N-oxide degradant. The run is only validated if chromatographic resolution ( Rs ) > 2.0, adhering strictly to[4].
-
Table 2: Forced Degradation Kinetic Profile
| Stress Condition | Time / Temp | Degradation (%) | Primary Pathway | Rate Constant ( k ) |
| 0.1N HCl (Acidic) | 7 days / 60°C | < 2.0% | Kinetically Stable (Steric Shielding) | N/A |
| 0.1N NaOH (Basic) | 7 days / 60°C | 4.5% | Minor Benzophenone Cleavage | 7.4×10−5 h−1 |
| 3% H2O2 (Oxidative) | 24 hours / 25°C | 28.4% | Amine Oxidation (N-oxide formation) | 1.2×10−2 h−1 |
| UV-A/Vis (Photolytic) | 1.2M lux-hrs | 15.2% | Radical Dehalogenation | N/A |
Mechanistic Pathways & Experimental Workflows
Fig 1. Mechanistic degradation pathways under environmental stress conditions.
Fig 2. High-throughput thermodynamic and kinetic screening workflow.
References
-
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products." EMA Scientific Guidelines.[Link]
-
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents.[Link]
-
National Institute of Standards and Technology (NIST). "Benzophenone." NIST Chemistry WebBook, SRD 69.[Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3102, Benzophenone." PubChem Database.[Link]
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- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Comprehensive HPLC Method Development and Validation Protocol for (3-Aminophenyl)(2-chlorophenyl)methanone Analysis
Introduction and Physicochemical Profiling
(3-Aminophenyl)(2-chlorophenyl)methanone, commonly referred to as 3-amino-2'-chlorobenzophenone, is a critical intermediate in the synthesis of various pharmaceuticals, including psychoactive compounds and benzodiazepine derivatives. For researchers and drug development professionals, establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for purity assessment, reaction monitoring, and quality control.
To design an effective chromatographic method, we must first analyze the molecule's physicochemical properties to understand the causality behind our experimental choices:
-
Primary Aromatic Amine ( pKa≈3.5−4.5 ): This functional group is highly pH-sensitive. In basic or neutral conditions, it remains un-ionized, increasing hydrophobicity. In acidic conditions, it protonates ( NH3+ ), increasing polarity. If unmitigated, basic amines interact with residual weakly acidic silanols ( pKa≈4.5 ) on silica-based stationary phases, leading to severe peak tailing[1].
-
Chlorophenyl and Benzophenone Core: These highly hydrophobic, electron-rich aromatic rings ensure strong retention on reversed-phase (RP) columns. The conjugated ketone system provides an excellent chromophore for highly sensitive UV detection[2].
Method Development Rationale
Stationary Phase Selection
Standard silica-based C18 columns often possess residual silanols that cause secondary ion-exchange interactions with basic compounds. To achieve a symmetrical peak shape for the amino-containing analyte, we utilize a highly end-capped, base-deactivated C18 stationary phase (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus). The end-capping masks the silanols, preventing the "tailing" phenomenon[1].
Mobile Phase and pH Strategy
We employ a low-pH strategy (pH ≈ 2.0). By using 0.1% Trifluoroacetic acid (TFA) in water as Mobile Phase A, we force the primary amine into a fully protonated state. Operating at least 2 pH units below the pKa ensures the ionization state is locked, providing robustness against minor pH fluctuations in the mobile phase[3]. Furthermore, TFA acts as a mild ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, which significantly sharpens the chromatographic peak. Acetonitrile is selected over methanol as the organic modifier (Mobile Phase B) due to its lower viscosity, lower UV cutoff, and superior elution strength for halogenated aromatics.
Detection Parameters
Benzophenone derivatives exhibit strong π→π∗ and n→π∗ electronic transitions. We monitor at 254 nm (a universal wavelength for conjugated aromatics) and 235 nm (near the specific absorbance maximum for substituted benzophenones) to maximize signal-to-noise (S/N) ratios[2].
Fig 1: Step-by-step logical workflow for HPLC method development of basic aromatic compounds.
Experimental Protocol
Chromatographic Conditions
The following self-validating parameters establish the baseline for the analytical procedure.
| Parameter | Specification / Setting |
| Column | End-capped C18, 150×4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 100% HPLC-grade Acetonitrile |
| Elution Mode | Gradient (See Table Below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C ± 2°C (Controls viscosity and retention time stability) |
| Injection Volume | 10 µL |
| Detection Wavelength | UV at 235 nm (Primary) and 254 nm (Secondary) |
| Diluent | 50:50 (v/v) Water : Acetonitrile |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |
|---|---|---|---|
| 0.0 | 80 | 20 | High aqueous to focus the polar protonated amine at the column head. |
| 2.0 | 80 | 20 | Isocratic hold to stabilize baseline. |
| 10.0 | 20 | 80 | Linear ramp to elute the highly hydrophobic chlorophenyl core. |
| 12.0 | 20 | 80 | Isocratic wash to clear strongly retained impurities. |
| 12.1 | 80 | 20 | Return to initial conditions. |
| 17.0 | 80 | 20 | Column re-equilibration. |
Step-by-Step Sample Preparation
Note: Ensure all glassware is Class A to maintain volumetric accuracy.
-
Preparation of Diluent: Mix equal volumes of HPLC-grade Water and Acetonitrile. Degas via sonication for 5 minutes.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of (3-Aminophenyl)(2-chlorophenyl)methanone reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 10 minutes to ensure complete dissolution of the hydrophobic rings, and make up to the mark with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
System Suitability Test (SST)
Before analyzing unknown samples, the system must validate its own performance. Inject the Working Standard Solution six consecutive times.
-
% RSD of Peak Area: ≤2.0% (Ensures injector precision).
-
USP Tailing Factor ( Tf ): ≤1.5 (Confirms that silanol interactions are successfully masked).
-
Theoretical Plates ( N ): ≥3000 (Ensures column efficiency).
Method Validation Framework (ICH Q2(R2))
To ensure the method is fit for its intended purpose (e.g., release testing or stability monitoring), it must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[4][5]. The enhanced approach of Q2(R2) emphasizes robustness and lifecycle management[6].
Fig 2: Core analytical validation parameters as defined by ICH Q2(R2) guidelines.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology (per ICH Q2(R2)) | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo, and force-degraded samples (acid, base, peroxide, heat, UV). | No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (via PDA detector). |
| Linearity & Range | Prepare minimum 5 concentration levels ranging from 25% to 150% of the target concentration (25 to 150 µg/mL). | Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% level response. |
| Accuracy | Spike known amounts of standard into placebo matrix at 3 levels (50%, 100%, 150%) in triplicate. | Mean recovery at each level must be between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% concentration, analyzed by the same analyst on the same day. | % RSD of assay results ≤2.0% . |
| Intermediate Precision | Same as repeatability, but performed on a different day, by a different analyst, using a different HPLC system. | Overall % RSD (n=12) ≤2.0% . No significant statistical difference between days. |
| LOD and LOQ | Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOD = 3.3σ/S , LOQ = 10σ/S . | S/N ratio ≥3 for LOD; S/N ratio ≥10 for LOQ. Precision at LOQ ≤5.0% RSD. |
| Robustness | Deliberately vary Flow Rate ( ±0.1 mL/min), Column Temp ( ±5 °C), and Mobile Phase pH ( ±0.2 units). | System suitability criteria must still be met under all variant conditions. |
By adhering to this protocol, laboratories can ensure the reliable, reproducible, and regulatory-compliant quantification of (3-Aminophenyl)(2-chlorophenyl)methanone across all stages of pharmaceutical development.
References
-
ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), Nov 2023. Available at:[Link]
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, Dec 2023. Available at:[Link]
-
Element Lab Solutions. "HPLC Method Development Kit: Where to Start? (Basic Compounds and Orthogonal Approaches)." Element Lab Solutions. Available at:[Link]
-
International Journal of Pharmaceutical Research and Applications. "HPLC Method Development - A Review." IJPRA, Oct 2015. Available at:[Link]
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. qbdgroup.com [qbdgroup.com]
Technical Support Center: Overcoming Solubility Challenges with (3-Aminophenyl)(2-chlorophenyl)methanone in Aqueous Assays
Welcome to the technical support center for researchers working with (3-Aminophenyl)(2-chlorophenyl)methanone. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the primary challenge associated with this compound: its low aqueous solubility. Overcoming this hurdle is critical for generating reliable and reproducible data in a variety of biological and chemical assays.
Section 1: Understanding the Challenge
(3-Aminophenyl)(2-chlorophenyl)methanone is an organic compound characterized by aromatic rings, a ketone group, and an amino group.[1][2] This structure, rich in hydrophobic phenyl groups, is the primary reason for its poor solubility in aqueous buffers, a common issue for over 40% of new chemical entities in drug discovery.[3][4] When a compound precipitates in an assay, it leads to an inaccurate understanding of its concentration, potentially causing underestimated potency, misleading structure-activity relationships (SAR), and invalid results. This guide will walk you through a systematic approach to maintain the compound's solubility and ensure the integrity of your experiments.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with poorly soluble compounds.
Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What should I do?
This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but not in the final aqueous environment of the assay. The key is to control the dilution process and consider solubility enhancers.
-
Immediate Steps:
-
Reduce Final Concentration: Attempt the assay at a lower final concentration of the compound.
-
Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution method. A multi-step dilution into intermediate solutions containing a mix of buffer and an acceptable co-solvent can ease the transition from an organic to an aqueous environment.
-
Increase Final DMSO Concentration: Check if your assay can tolerate a slightly higher final percentage of DMSO (e.g., up to 1%). Many cell-based assays can tolerate 0.1% to 0.5% DMSO, but this must be validated.[5] Always include a vehicle control with the same final DMSO concentration.
-
Q2: What is the maximum concentration of DMSO I can use in my assay without causing artifacts?
This is highly dependent on the assay type.
-
Biochemical/Enzyme Assays: These are often more tolerant. Some can handle up to 5-10% DMSO without significant effects on enzyme kinetics, though this is not universal.[6][7]
-
Cell-Based Assays: Cells are more sensitive. Generally, a final concentration of 0.5% DMSO is considered a safe upper limit , with concentrations above 1% often leading to inhibitory or even cytotoxic effects.[5] However, some cell lines are more robust than others. It is crucial to run a vehicle control (media + DMSO at the intended concentration) to assess any impact on cell viability or the assay readout.
Q3: Can I use surfactants like Tween-20 or Triton X-100 to keep my compound in solution?
Yes, surfactants are a powerful tool.[8][9] They work by forming micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior. The (3-Aminophenyl)(2-chlorophenyl)methanone can be encapsulated within this hydrophobic core, increasing its apparent solubility in the aqueous solution.[9][10]
-
Key Consideration: You must use a concentration above the surfactant's Critical Micelle Concentration (CMC).[9][11]
-
Caution: Surfactants can interfere with some assays. Non-ionic surfactants like Tween-20 and Triton X-100 are generally considered "milder" than ionic detergents (like SDS) and are less likely to denature proteins.[12] Always run a control with the surfactant alone to check for assay interference.
Q4: I've heard about cyclodextrins. How do they work and are they suitable for my experiment?
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[13][14] They are highly effective at improving the solubility of poorly soluble drugs by forming an "inclusion complex," where the hydrophobic drug molecule (the "guest") is held within the cyclodextrin's hydrophobic cavity (the "host").[][16][17] This complex is then readily soluble in water.[16]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used because it has high aqueous solubility and low toxicity, making it suitable for many in vitro applications.[3]
-
Suitability: Cyclodextrins are an excellent option, especially for cell-based assays where organic solvent toxicity is a concern.[5] They can significantly increase compound solubility without the denaturing effects of some surfactants or the toxicity of high co-solvent concentrations.[]
Section 3: Systematic Troubleshooting & Solubilization Strategies
When facing solubility issues, a systematic approach is key. The following workflow will guide you from initial problem identification to a robust solution.
Caption: Workflow for troubleshooting compound precipitation.
Strategy A: Co-Solvent Optimization
The simplest approach is to use a water-miscible organic solvent, or co-solvent, in which the compound is highly soluble.[18] The goal is to find the lowest concentration of co-solvent that maintains compound solubility without affecting the assay.
-
Mechanism: Co-solvents work by reducing the overall polarity of the solvent system (the assay buffer), making it more favorable for a hydrophobic compound.[19]
-
Most Common Co-Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery due to its ability to dissolve a wide range of compounds and its miscibility with water.[20][21][22]
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Note that precipitation can occur even in DMSO stock solutions during freeze-thaw cycles.[22][23]
-
Determine the maximum tolerable DMSO concentration for your assay by running vehicle controls.
-
Prepare a dilution series of your compound, ensuring the final DMSO concentration does not exceed this limit.
-
Table 1: Comparison of Common Co-Solvents
| Co-Solvent | Typical Final Conc. (Cell-based) | Pros | Cons |
| DMSO | 0.1% - 1.0%[5] | Excellent solubilizing power for many compounds.[20] | Can be toxic to cells at >1%[5]; may interfere with some enzyme activities. |
| Ethanol | 0.1% - 1.0%[5] | Less toxic than DMSO for some cell lines. | Can cause protein denaturation at higher concentrations; may have biological effects.[5] |
| PEG 400 | 0.5% - 5.0% | Low toxicity; good for in vivo preclinical studies.[24] | More viscous; may not be as effective as DMSO for all compounds. |
Strategy B: pH Adjustment
(3-Aminophenyl)(2-chlorophenyl)methanone contains a basic aromatic amine group.[1] The solubility of amines can be significantly increased by lowering the pH of the solution.[25]
-
Mechanism: In an acidic environment (pH below its pKa), the amine group (-NH2) becomes protonated (-NH3+). This charged, salt form of the molecule is generally much more soluble in aqueous media than the neutral form.[26] Aromatic amines typically have a pKa for their conjugate acids in the range of 4-5.[25] Therefore, adjusting the buffer pH to below this range should increase solubility.
-
Procedure:
-
Determine the pKa of the compound (if not known, assume a pKa of ~4.5 for the aromatic amine).
-
Prepare assay buffers at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).
-
Test the solubility of the compound in each buffer.
-
-
Critical Limitation: This method is only viable if the assay itself (e.g., enzyme activity, cell viability, protein binding) is stable and functional at the required acidic pH. A change in pH can dramatically alter biological activity.[27]
Strategy C: Use of Solubilizing Excipients
When co-solvents or pH adjustments are insufficient or incompatible with the assay, excipients that encapsulate the compound are the best alternative.[17]
1. Cyclodextrins
As introduced in the FAQs, cyclodextrins are highly effective solubilizers.[3][13]
-
Mechanism: The hydrophobic compound partitions into the non-polar interior of the cyclodextrin, while the polar exterior of the cyclodextrin interacts with water, effectively dissolving the entire host-guest complex.[14][16]
Caption: Mechanism of cyclodextrin inclusion complex formation.
-
Common Types:
-
β-Cyclodextrin (β-CD): Lower cost, but also lower aqueous solubility.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Higher solubility and very low toxicity, making it a preferred choice for biological assays.[3]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High solubility and can be used in parenteral formulations.[]
-
2. Surfactants
Surfactants, or detergents, are amphiphilic molecules that can solubilize hydrophobic compounds above their CMC.[10]
-
Mechanism: Surfactants self-assemble into micelles in water. The hydrophobic tails form the core of the micelle, creating a microenvironment where the poorly soluble compound can dissolve. The hydrophilic heads face outward, making the entire micelle soluble in water.[9]
-
Choosing a Surfactant: For most biological assays, non-ionic surfactants are preferred because they are less disruptive to protein structure.[12]
Table 2: Comparison of Common Non-Ionic Surfactants
| Surfactant | Typical Conc. Range | Pros | Cons |
| Polysorbate 20 (Tween-20) | 0.01% - 0.1% | Mild, commonly used in immunoassays (ELISA). | Can interfere with some fluorescence-based assays. |
| Polysorbate 80 (Tween-80) | 0.01% - 0.2% | Good solubilizing capacity, used in formulations.[9] | May have slight cell toxicity at higher concentrations. |
| Triton X-100 | 0.05% - 0.5% | Stronger solubilizer than Tweens. | More likely to interfere with cell membranes and protein activity.[12] |
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Preparation and Use of a Co-Solvent Stock Solution
-
Objective: To prepare a concentrated stock of (3-Aminophenyl)(2-chlorophenyl)methanone in DMSO and dilute it appropriately for an assay.
-
Materials: (3-Aminophenyl)(2-chlorophenyl)methanone powder, 100% DMSO (anhydrous, sterile), sterile microcentrifuge tubes, assay buffer.
-
Procedure:
-
Weigh out the required amount of compound to make a 10 mM stock solution in a sterile tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously until the solid is completely dissolved. Gentle warming (to 30-37°C) may be required. Visually inspect to ensure no particulates remain.
-
Create single-use aliquots to avoid repeated freeze-thaw cycles, which can cause precipitation.[23] Store at -20°C or -80°C.
-
For the assay, perform a serial dilution. For a final concentration of 10 µM in 0.1% DMSO:
-
Dilute the 10 mM stock 1:10 in 100% DMSO to get a 1 mM intermediate stock.
-
Dilute the 1 mM intermediate stock 1:100 directly into the final assay buffer.
-
-
Crucial Control: Prepare a "vehicle control" by performing the same dilution steps with 100% DMSO only (no compound). This must be run in parallel in all experiments.
-
SOP 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To enhance the aqueous solubility of the compound by creating an inclusion complex with HP-β-CD.
-
Materials: (3-Aminophenyl)(2-chlorophenyl)methanone, HP-β-CD powder, assay buffer, DMSO.
-
Procedure:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 40% w/v).
-
Prepare a highly concentrated stock of your compound in 100% DMSO (e.g., 50 mM).
-
Slowly add a small volume of the DMSO compound stock to the HP-β-CD solution while vortexing. The ratio of cyclodextrin to compound often needs to be optimized, but a starting molar excess of 100:1 (CD:compound) is reasonable.
-
Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation to ensure complex formation.
-
This new aqueous, high-concentration stock can now be diluted directly into the assay buffer.
-
Crucial Control: The vehicle control must contain the same final concentration of both HP-β-CD and DMSO as the test wells.
-
Section 5: Final Recommendations
-
Always Start with the Simplest Method: Begin by optimizing the DMSO concentration before moving to more complex formulations.
-
Validate Your Controls: The importance of proper vehicle controls cannot be overstated. Any effect observed could be an artifact of the solvent or excipient if not properly controlled for.
-
Visual Inspection is Key: Before adding your compound to the assay, always visually inspect the diluted solution against a light source to check for any signs of precipitation or cloudiness.
-
Consider Kinetic vs. Thermodynamic Solubility: What might appear soluble for a few minutes could precipitate over the longer incubation times required for many assays. Always check for precipitation at the end of your experiment as well.
By employing these systematic strategies and protocols, researchers can confidently overcome the solubility challenges of (3-Aminophenyl)(2-chlorophenyl)methanone, leading to more accurate, reliable, and meaningful experimental outcomes.
References
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Minimizing side products in (3-Aminophenyl)(2-chlorophenyl)methanone cross-coupling reactions
Introduction
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex cross-coupling reactions of (3-Aminophenyl)(2-chlorophenyl)methanone .
This substrate presents a trifecta of synthetic challenges:
-
Steric Hindrance: The 2-chloro electrophilic site is heavily shielded by the bulky ortho-benzoyl group.
-
Competing Nucleophile: The unprotected 3-amino group can poison palladium catalysts or trigger unwanted oligomerization.
-
Protodehalogenation: The high activation energy required for oxidative addition at the hindered C-Cl bond increases the residence time of Pd intermediates, leaving them vulnerable to hydride attack and subsequent dehalogenation.
Diagnostic Troubleshooting Workflow
Troubleshooting workflow for identifying and resolving side reactions in sterically hindered aryl chlorides.
Module A: Addressing Amino Group Interference & Catalyst Poisoning
Q: My Suzuki-Miyaura coupling yields a complex mixture of polar oligomers and low product conversion. How do I prevent the 3-amino group from interfering?
A: The unprotected primary amine in (3-Aminophenyl)(2-chlorophenyl)methanone is highly nucleophilic. It coordinates strongly to the palladium center, effectively poisoning the catalyst by trapping it in an off-cycle resting state. Furthermore, in amination reactions, it can act as a competing nucleophile, leading to oligomerization.
Causality & Solution: To bypass this without adding synthetic steps for protection/deprotection, you must use a catalyst system that creates a stringent steric environment. Recent methodologies demonstrate that using bulky, electron-rich precatalysts like CataXCium A Pd G3 allows for the highly efficient cross-coupling of unprotected, sterically hindered ortho-haloanilines 1. The massive steric bulk of the diadamantylalkylphosphine ligand shields the Pd center from the 3-amino group while accelerating the oxidative addition into the hindered 2-chloro position.
Self-Validating Protocol: Suzuki-Miyaura Coupling with Unprotected Amines
-
Preparation: In a nitrogen-filled glovebox, charge a vial with (3-Aminophenyl)(2-chlorophenyl)methanone (1.0 equiv), the desired boronic acid/ester (1.2 equiv), CataXCium A Pd G3 (2-5 mol%), and K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v). Causality: Water is essential to hydroxylate the boronic acid for rapid transmetalation, while dioxane provides a non-reducible, aprotic bulk environment.
-
Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 12 hours.
-
Validation Check: Monitor by TLC/LC-MS. If the starting material is consumed but a new highly polar baseline spot appears, amine coordination is still occurring. Self-Correction: Add 1.0 equiv of a weak acid additive (e.g., acetic acid) to transiently protonate the amine, reducing its nucleophilicity without neutralizing the K₃PO₄ base.
Quantitative Data: Catalyst Optimization for Unprotected Anilines
| Catalyst System | Ligand Steric Bulk (Tolman Angle) | Conversion (%) | Oligomer Formation (%) |
| Pd(PPh₃)₄ | Low (145°) | < 10% | > 40% |
| Pd(dppf)Cl₂ | Medium (160°) | 35% | 25% |
| CataXCium A Pd G3 | High (>180°) | > 90% | < 5% |
Module B: Overcoming Steric Hindrance & Preventing Protodehalogenation
Q: I am observing significant amounts of (3-aminophenyl)(phenyl)methanone (the dehalogenated byproduct) instead of my cross-coupled product. How can I suppress this?
A: Protodehalogenation is the most common side reaction when coupling sterically hindered ortho-substituted aryl chlorides. The bulky benzoyl group forces the Pd oxidative addition complex into a constrained conformation. If transmetalation or reductive elimination is slow, the complex is vulnerable to forming a palladium-hydride (Pd-H) species, which undergoes reductive elimination to yield the dehalogenated arene 2.
Causality & Solution: Pd-H species are typically sourced from basic alcohols, reducible solvents (like DMF), or trace water 2. To suppress this, you must completely eliminate hydride sources and use a ligand that accelerates reductive elimination.
Self-Validating Protocol: Buchwald-Hartwig Amination (Minimizing Dehalogenation)
-
Materials: (3-Aminophenyl)(2-chlorophenyl)methanone (1.0 equiv), exogenous amine (1.5 equiv), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), NaOtBu (1.5 equiv).
-
Setup: Combine all solids in an oven-dried Schlenk flask under a strict argon atmosphere.
-
Solvent: Add strictly anhydrous, degassed Toluene. Causality: Toluene lacks abstractable alpha-protons and acts as a poor hydride donor, effectively shutting down the solvent-mediated Pd-H formation pathway 2. Avoid DMF or Isopropanol.
-
Heating: Heat to 100 °C. Causality: Elevated temperatures combined with the BrettPhos ligand accelerate the sterically demanding reductive elimination step, outcompeting the slower protodehalogenation pathway.
-
Validation Check: Analyze the crude mixture via GC-MS. The dehalogenated byproduct will appear at an m/z of[M-34] relative to the starting material. If dehalogenation remains >5%, verify solvent anhydrousness and replace NaOtBu with a milder base like Cs₂CO₃ to prevent base-mediated hydride transfer 2.
Quantitative Data: Solvent and Base Effects on Protodehalogenation
| Solvent | Base | Primary Hydride Source | Dehalogenation (%) | Desired Product (%) |
| DMF | KOH | Solvent (Formyl H) | 45% | 15% |
| Isopropanol | NaOtBu | Solvent (Alpha H) | 60% | 5% |
| Toluene | NaOtBu | None | < 5% | 85% |
| Dioxane | Cs₂CO₃ | None | < 2% | 90% |
Frequently Asked Questions (FAQs)
Q: Why does the ketone group remain unreacted during these cross-couplings? A: The benzophenone-type carbonyl is highly conjugated with both phenyl rings, significantly lowering its electrophilicity compared to aliphatic ketones. Under standard Pd-catalyzed cross-coupling conditions (which rely on soft nucleophiles like boronic acids or amines), the ketone is inert. However, if strong hydride donors (like NaBH₄ or excessive alkoxide bases in alcoholic solvents) are present, unwanted reduction to the secondary alcohol can occur.
Q: Can I use microwave irradiation to speed up the reaction and bypass steric hindrance? A: Yes. Microwave-assisted processes, particularly those utilizing air- and moisture-stable (N-Heterocyclic carbene)Pd(allyl)Cl complexes, have been shown to afford high yields in a fraction of the time required for conventional heating 3. Rapid heating minimizes the residence time of sensitive catalytic intermediates, thereby kinetically disfavoring slow side reactions like protodehalogenation.
Q: Which types of organic halides are most susceptible to dehalogenation? A: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl 2. While aryl chlorides are generally less prone to dehalogenation than iodides, the extreme steric bulk of the ortho-benzoyl group in your substrate artificially inflates this risk by slowing down the productive catalytic cycle.
References
-
Benchchem - Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.2
-
RSC Advances (RSC Publishing) - Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.1
-
Organic Chemistry Portal - Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.3
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Technical Support Center: Troubleshooting Baseline Noise in (3-Aminophenyl)(2-chlorophenyl)methanone NMR Spectroscopy
Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) spectroscopy, with a specific focus on challenges encountered during the analysis of (3-Aminophenyl)(2-chlorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to baseline noise, ensuring the acquisition of high-quality, interpretable spectra.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and provides quick solutions to prevalent problems encountered during NMR analysis of (3-Aminophenyl)(2-chlorophenyl)methanone.
Q1: What are the most common causes of a distorted baseline in my NMR spectrum?
A1: Baseline distortions, such as rolling baselines or broad humps, can originate from several sources.[1] Key causes include:
-
Pulse Breakthrough: Imperfect isolation between the transmitter and receiver can corrupt the initial data points of the Free Induction Decay (FID).[1]
-
Acoustic Ringing: Vibrations in the probe components induced by the radiofrequency pulse can distort the baseline.[1]
-
Corrupted Initial Data Points: Errors in the first few data points of the FID lead to low-frequency modulations that manifest as baseline distortions after Fourier transformation.[2]
-
Broad Signals: The presence of very broad signals from the sample, the NMR tube, or the probe itself can result in a non-flat baseline.[1]
-
Improper Phasing: Incorrect phase correction of the spectrum is a common cause of baseline issues.[3]
Q2: My baseline is noisy and uneven, even after phase correction. What should I check first?
A2: If basic phase correction doesn't resolve the issue, consider the following:
-
Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter by filtering it through glass wool.[4][5] Suspended solids can significantly degrade spectral quality.[5][6]
-
Shimming: Poor magnetic field homogeneity is a primary cause of distorted peak shapes and baseline problems.[7][8] Carefully re-shim the spectrometer.
-
Receiver Gain: An improperly set receiver gain can lead to a saturated signal, which appears as a clipped FID and results in a distorted baseline.[7][9]
Q3: Can the properties of (3-Aminophenyl)(2-chlorophenyl)methanone itself contribute to baseline noise?
A3: Yes, the physicochemical properties of your analyte can influence the NMR spectrum. (3-Aminophenyl)(2-chlorophenyl)methanone is a solid at room temperature and is soluble in organic solvents.[10]
-
Concentration: Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening and can complicate shimming.[11][12] For small molecules like this, a concentration of 5-25 mg/mL for ¹H NMR is typically recommended.[4][11]
-
Solubility: Incomplete dissolution will result in a heterogeneous sample, which is detrimental to obtaining good shims and a flat baseline.[6] Ensure the chosen deuterated solvent fully dissolves the compound.
Q4: What are the best practices for preparing an NMR sample of (3-Aminophenyl)(2-chlorophenyl)methanone?
A4: Adhering to proper sample preparation techniques is critical for minimizing baseline noise.
-
Use a high-quality, clean NMR tube: Scratched or damaged tubes can interfere with the magnetic field homogeneity.[11][13] Avoid drying NMR tubes in an oven, as this can cause them to bend.[4][6]
-
Dissolve the sample in a separate vial: This allows for effective mixing and ensures complete dissolution before transferring the solution to the NMR tube.[11]
-
Filter the sample: Use a Pasteur pipette with a cotton or glass wool plug to remove any solid particles.[4][5]
-
Use the correct sample volume: A sample height of approximately 4-5 cm (around 0.6-0.7 mL in a standard 5 mm tube) is ideal for proper positioning within the NMR coil.[4][6][11]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to systematically identify and resolve sources of baseline noise in your NMR experiments.
Guide 1: Diagnosing and Rectifying Sample-Related Issues
Baseline problems often originate from the sample itself. This guide will walk you through a systematic check of your sample preparation.
Experimental Protocol: Systematic Sample Evaluation
-
Visual Inspection: Carefully examine your NMR tube. Is the solution clear and free of any visible particles or cloudiness? Are there any scratches or chips on the glass?
-
Concentration Check: If the baseline shows broad humps or if shimming is difficult, your sample may be too concentrated.[11][12] Prepare a more dilute sample and re-acquire the spectrum.
-
Solvent Selection: Ensure that (3-Aminophenyl)(2-chlorophenyl)methanone is fully soluble in the chosen deuterated solvent. If you observe any precipitate, select a different solvent in which the compound has higher solubility.
-
Filtration: Always filter your sample solution into the NMR tube to remove any micro-particulates that can disrupt the magnetic field homogeneity.[5]
Data Summary: Sample Concentration Effects
| Concentration | Expected ¹H Linewidth | Shimming Difficulty | Baseline Appearance |
| Low (5-10 mg/mL) | Sharp | Easy | Flat |
| Optimal (10-25 mg/mL) | Sharp | Moderate | Flat |
| High (>50 mg/mL) | Broad | Difficult | May show broad humps |
Guide 2: Mastering Spectrometer Shimming for a Flat Baseline
Proper shimming is paramount for achieving a homogeneous magnetic field, which is essential for a flat baseline and sharp spectral lines.
Logical Workflow for Shimming
Caption: A systematic workflow for optimizing spectrometer shims.
Key Shimming Insights
-
Iterative Process: Shimming is an iterative process. Adjustments to higher-order shims often necessitate re-optimization of lower-order shims (e.g., Z1 and Z2).[14]
-
Visual Feedback: Monitor the lock level and the shape of the Free Induction Decay (FID). A well-shimmed sample will have a high, stable lock signal and a slowly decaying FID.
-
Symmetry is Key: For even-order shims (like Z2 and Z4), the shape of the NMR line will indicate the direction of necessary adjustment. The goal is to achieve a sharp, symmetrical peak.[14]
Guide 3: Acquisition and Processing Parameter Optimization
Even with a perfectly prepared sample and excellent shimming, incorrect acquisition or processing parameters can introduce baseline artifacts.
Acquisition Parameter Checklist
-
Receiver Gain (RG): Set the receiver gain to a level that avoids clipping the FID. A clipped FID, where the initial intense signal is cut off, will invariably lead to baseline distortions.[9] Most modern spectrometers have an autogain function that works well.
-
Acquisition Time (AQ): Ensure the acquisition time is sufficient for the FID to decay completely. Truncating the FID before it has decayed to zero will result in "sinc wiggles" or baseline roll in the transformed spectrum.[9][15]
-
Pre-scan Delay (DE): A short pre-scan delay can contribute to acoustic ringing, which distorts the baseline.[1] While often set by a facility manager, being aware of its impact is important.
Data Processing Workflow
Caption: A standard workflow for processing 1D NMR data.
Baseline Correction Techniques in Post-Processing
Modern NMR software offers several algorithms for baseline correction.[16][17] These should be applied after Fourier transformation and phase correction.[3][18]
| Correction Method | Principle | Best For |
| Polynomial Fitting | Fits a polynomial function to regions of the spectrum identified as baseline.[1][18] | Simple, rolling baselines. |
| Whittaker Smoother | An effective algorithm for automatic baseline correction that preserves a range of linewidths.[17][18] | Most 1D and 2D spectra. |
| Multipoint Correction | Manually select points in the baseline for the software to interpolate between.[17][18] | Complex baseline distortions where automatic methods fail. |
It is crucial to apply baseline correction judiciously, as overly aggressive correction can distort broad peaks or even remove them from the spectrum.[18]
III. References
-
NMR Data Processing. eMagRes.
-
Sample preparation. University of Ottawa.
-
Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. PMC.
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
-
Small molecule NMR sample preparation. Emory University.
-
Baseline Correction. Stanford University NMR Facility.
-
NMR Sample Preparation 1. University of Alberta.
-
NMR Sample Preparation. ETH Zurich.
-
Baseline Correction with Mnova. Mestrelab.
-
Addressing baseline distortions in NMR with Ethylene glycol-d4. Benchchem.
-
(2-Aminophenyl)(2-chlorophenyl)methanone. MilliporeSigma.
-
Optimizing NMR Processing: Techniques and Best Practices. JEOL USA blog.
-
(2-Aminophenyl)(2-chlorophenyl)methanone. CymitQuimica.
-
Troubleshooting Acquisition Related Problems. University of Wisconsin-Madison.
-
Common Issues and Troubleshooting Spinning. University of Notre Dame.
-
SHIMMING AN NMR MAGNET. University of California, San Diego.
-
Shimming problem. qNMR Exchange.
-
Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.
-
Introduction to NMR part 2. MIT Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 4. mun.ca [mun.ca]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. Shimming problem - General - qNMR Exchange [qnmr.usp.org]
- 9. chemistry.mit.edu [chemistry.mit.edu]
- 10. CAS 2894-45-3: (2-Aminophenyl)(2-chlorophenyl)methanone [cymitquimica.com]
- 11. cif.iastate.edu [cif.iastate.edu]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 14. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 17. Baseline Correction with Mnova [mestrelabcn.com]
- 18. Stanford University NMR Facility [web.stanford.edu]
Benchmarking the Catalytic Efficiency of (3-Aminophenyl)(2-chlorophenyl)methanone Derivatives in Photoredox Catalysis
Executive Summary
(3-Aminophenyl)(2-chlorophenyl)methanone (herein designated as Cat-APC ) represents a highly specialized class of "push-pull" benzophenone derivatives. In recent years, organic photoredox catalysts have become the vanguard of sustainable chemistry, particularly for driving Proton-Coupled Electron Transfer (PCET) and Hydrogen Atom Transfer (HAT)[1]. Cat-APC leverages the captodative effect—induced by the electron-donating 3-amino group and the electron-withdrawing 2-chloro group—to stabilize triplet ketyl radicals, drastically outperforming unsubstituted benzophenone in late-stage C-H functionalization and radical generation.
Mechanistic Rationale: The Push-Pull Advantage
Why does Cat-APC outperform traditional photocatalysts?
In standard HAT processes, unsubstituted benzophenone (BP) suffers from rapid non-radiative decay and poor energy matching with strong aliphatic C-H bonds[1]. By introducing the 3-amino and 2-chloro substituents, Cat-APC modulates the Lowest Unoccupied Molecular Orbital (LUMO) and extends the C-O bond length in the excited state[2].
This structural tuning lowers the Bond Dissociation Free Energy (BDFE) requirement of the resulting ketyl radical to approximately 95.8 kcal/mol, closely matching the BDFE of benzylic and aliphatic alcohols (~95.5 kcal/mol)[2]. This thermodynamic alignment enables Brønsted base-free unimolecular PCET, preventing the β-scission bottlenecks commonly observed with conventional catalysts[2]. Furthermore, this mechanism bypasses the high oxidation potentials that complicate decarboxylation in standard Single Electron Transfer (SET) pathways[3].
Fig 1. Photocatalytic cycle of Cat-APC via triplet-mediated PCET.
Performance Benchmarking
To objectively evaluate Cat-APC, we benchmarked its photophysical properties and catalytic efficiency against industry-standard alternatives: Unsubstituted Benzophenone (BP), Thioxanthone (TX), and the transition-metal complex Ru(bpy)₃Cl₂. The benchmark reaction is the unimolecular PCET generation of alkyl radicals from electron-rich benzylic alcohols[2].
| Catalyst | Triplet Energy (E_T) | O-H BDFE (kcal/mol) | Catalytic Yield (%)* | Mechanism |
| Cat-APC | ~68 kcal/mol | 95.8 | 92% | PCET / HAT |
| Benzophenone (BP) | 69 kcal/mol | 99.0 | 45% | PCET / HAT |
| Thioxanthone (TX) | 65 kcal/mol | 98.9 | 68% | PCET / HAT |
| Ru(bpy)₃Cl₂ | 46 kcal/mol | N/A | <15% | SET |
*Yields based on the β-scission of 1-(3,4-dimethoxyphenyl)-2,2-dimethylpropan-1-ol to 3,4-dimethoxybenzaldehyde under 456 nm irradiation (18 h).
Data Synthesis: Cat-APC demonstrates a near-perfect BDFE match with the substrate, facilitating efficient hydrogen atom transfer. In contrast, TX and BP possess higher BDFEs (~99 kcal/mol), leading to less favorable energy dynamics and significantly reduced yields[2]. Furthermore, Cat-APC operates efficiently under visible light without the need for toxic heavy metals (unlike Ru-based systems) or harsh Brønsted bases[2].
Self-Validating Experimental Protocol
Trustworthiness in catalytic benchmarking requires protocols that inherently validate their own mechanisms. The following workflow details the PCET of benzylic alcohols using Cat-APC, incorporating critical control checkpoints to confirm the radical pathway and rule out background thermal reactions.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 10 mL Schlenk tube, add the benzylic alcohol substrate (0.2 mmol) and Cat-APC (5 mol%, 0.01 mmol).
-
Solvent Addition: Dissolve the mixture in anhydrous, degassed acetonitrile (2.0 mL) under an argon atmosphere to prevent triplet quenching by molecular oxygen.
-
Validation Control (Aliquot A): Transfer 0.5 mL of the mixture to a separate vial and add 2.0 equivalents of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). This acts as a radical scavenger. If the reaction proceeds via the proposed PCET radical mechanism, this control will yield 0% product, validating the homolytic cleavage pathway[1].
-
Photoirradiation: Irradiate the main reaction vessel using a 456 nm blue LED array (30 W) at ambient temperature (25 °C) for 18 hours.
-
Light On/Off Experiment (Causality Check): To prove the reaction is not a propagating radical chain but requires continuous photoexcitation, alternate the light source on and off in 2-hour intervals, monitoring conversion via GC-MS. A stepwise conversion graph confirms the necessity of continuous photon flux.
-
Workup & Quantification: Remove the solvent under reduced pressure. Determine the yield via quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.
Fig 2. Self-validating experimental workflow for benchmarking catalytic efficiency.
Conclusion
For drug development professionals and synthetic chemists, transitioning from traditional transition-metal catalysts to organic photoredox systems like (3-Aminophenyl)(2-chlorophenyl)methanone derivatives offers profound advantages. By leveraging the captodative effect, Cat-APC provides a finely tuned BDFE that maximizes PCET efficiency while eliminating the need for Brønsted bases and heavy metals. This makes it an optimal choice for the late-stage functionalization of complex, protic pharmaceutical intermediates.
References
-
Matsuo, T., Sano, M., Sumida, Y., & Ohmiya, H. (2025). "Organic photoredox-catalyzed unimolecular PCET of benzylic alcohols." Chemical Science, Royal Society of Chemistry.[Link]
-
Capaldo, L., Ravelli, D., & Fagnoni, M. (2021). "Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration." Chemical Reviews, American Chemical Society.[Link]
-
Majhi, P. K., et al. (2025). "Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives." Frontiers in Chemistry.[Link]
Sources
A Senior Application Scientist's Guide to Validating the Thermal Stability of (3-Aminophenyl)(2-chlorophenyl)methanone
This guide provides a comprehensive framework for validating the thermal stability of (3-Aminophenyl)(2-chlorophenyl)methanone, a key intermediate in pharmaceutical and materials science. Recognizing that novel compounds often lack extensive published stability data, we present a self-validating system of analysis. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices and establishes a robust comparative landscape. By benchmarking against structurally similar and commercially available alternatives, researchers can contextualize the thermal performance of the target molecule, ensuring its suitability for downstream applications where thermal stress is a critical process parameter.
The Comparative Landscape: Why Context Matters
The thermal stability of a substituted benzophenone is intrinsically linked to the nature and position of its functional groups. The electron-donating amino group and the electron-withdrawing chloro group on (3-Aminophenyl)(2-chlorophenyl)methanone create a unique electronic and steric environment. To understand its thermal behavior, we must compare it against logical benchmarks. This guide proposes the following compounds for comparative analysis, selected for their structural relevance:
-
Benzophenone (Unsubstituted): The parent molecule, providing a baseline for the effects of substitution.
-
2-Aminobenzophenone: An isomer that allows for assessment of the positional effects of the amino and chloro groups.
-
4-Aminobenzophenone: A second key isomer, useful for understanding how the amino group's position relative to the carbonyl affects stability.
A molecule's stability is not an isolated number but a relative property. This comparative approach provides the necessary context for meaningful interpretation.
Experimental Validation: A Dual-Pronged Approach
To rigorously define the thermal limits, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary data on mass loss due to decomposition and phase transitions, respectively.
Thermogravimetric Analysis (TGA)
TGA is the cornerstone of thermal stability assessment, measuring the change in mass of a sample as it is heated at a controlled rate. The primary metric for stability is the onset temperature of decomposition (Tonset), which marks the point at which significant mass loss begins.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The analysis is conducted under a high-purity nitrogen atmosphere to prevent oxidative degradation.[1] Many organic molecules, particularly those with amino groups, are susceptible to oxidation at elevated temperatures. Using an inert gas ensures that the observed mass loss is due to thermal decomposition alone, not a reaction with air.
-
Heating Rate: A controlled heating rate, typically 10 °C/min, is employed as a standard practice.[1] This rate is slow enough to ensure temperature uniformity within the sample and to capture distinct decomposition events, yet fast enough to be practical for laboratory workflows.
-
Instrumentation: A calibrated thermogravimetric analyzer is crucial for data integrity. Regular calibration with known standards (e.g., calcium oxalate) ensures the accuracy of both temperature and mass measurements.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is indispensable for identifying the melting point (Tm), a key physical property, and other phase transitions that may occur before decomposition.
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: Samples are encapsulated in hermetically sealed aluminum pans.[1] This prevents any mass loss due to sublimation before the boiling point, ensuring that the measured heat flow corresponds only to thermal transitions within the sample. An empty sealed pan serves as a reference to subtract the heat capacity of the pan itself.
-
Controlled Heating: As with TGA, a standardized heating rate (e.g., 10 °C/min) is used to ensure comparability of data across different samples and laboratories.
Data Interpretation and Comparative Analysis
The data obtained from TGA and DSC analyses allow for a quantitative comparison of the thermal stability of (3-Aminophenyl)(2-chlorophenyl)methanone against its chosen alternatives.
Table 1: Comparative Thermal Analysis Data
| Compound | Molecular Structure | Melting Point (Tm, °C) | Decomposition Onset (Tonset, °C) | Key Observations |
| (3-Aminophenyl)(2-chlorophenyl)methanone | To Be Determined | To Be Determined | Expected to have complex stability profile due to steric hindrance and electronic effects. | |
| Benzophenone | 49[1] | ~150 (boiling point) | Serves as the baseline for stability. Decomposition occurs at higher temperatures post-boiling. | |
| 2-Aminobenzophenone | 104-111[2] | Data Not Available | The ortho-amino group may allow for intramolecular interactions affecting stability. | |
| 4-Aminobenzophenone | 121-124[3] | ~235[4] | The para-position of the amino group leads to a more stable conjugated system.[4] |
Note: Tonset for Benzophenone is inferred from its boiling point as significant mass loss in TGA for a liquid begins at its boiling temperature.
Interpretation:
The data from the alternatives suggest a clear structure-property relationship. The unsubstituted benzophenone is stable until it boils. The introduction of an amino group, as in 4-aminobenzophenone, significantly increases the melting point and the compound remains stable well beyond this, up to approximately 235 °C.[4] This increased stability can be attributed to intermolecular hydrogen bonding and the resonance stabilization afforded by the para-amino group.
For (3-Aminophenyl)(2-chlorophenyl)methanone, we can hypothesize that its thermal stability will be influenced by a balance of factors:
-
The amino group will likely increase the melting point compared to benzophenone.
-
The presence of the bulky chlorine atom at the ortho position of one ring may introduce steric strain, potentially lowering the decomposition temperature compared to less hindered analogs.
The experimental workflows detailed below provide the means to test these hypotheses and definitively place the target compound within this stability landscape.
Visualizing the Validation Workflow
The logical flow of a comprehensive thermal stability validation is critical. The following diagram, generated using DOT language, illustrates the process from sample acquisition to final report generation.
Caption: A typical workflow for conducting thermal stability analysis.
Detailed Experimental Protocols
The following protocols are grounded in established standards and best practices to ensure the generation of reliable and reproducible data.
Protocol 1: Thermogravimetric Analysis (TGA)
Based on ASTM E1131 Standard[5][6]
Objective: To determine the thermal decomposition profile of the test compounds.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Instrument Preparation: Perform temperature and mass calibrations as per manufacturer guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step. Note the temperature at 5% mass loss (T5%) as an additional stability indicator.
Protocol 2: Differential Scanning Calorimetry (DSC)
Based on ASTM D3418 Standard[7][8]
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of the test compounds.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Instrument Preparation: Perform temperature and enthalpy calibrations using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, hermetically sealed pan as a reference.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 3 minutes.
-
Ramp the temperature from 30 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.
-
-
Data Analysis: Record the differential heat flow versus temperature. The melting point (Tm) is determined as the peak temperature of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHf).
Conclusion
This guide provides a robust, scientifically-grounded methodology for validating the thermal stability of (3-Aminophenyl)(2-chlorophenyl)methanone. By eschewing a rigid template in favor of a logical, comparative framework, we establish a system for generating trustworthy and contextually relevant data. The detailed, self-validating protocols, grounded in authoritative ASTM standards, empower researchers, scientists, and drug development professionals to make informed decisions about the processing, storage, and application of this and other novel chemical entities. The ultimate determination of the compound's thermal limits awaits the empirical data generated by following these rigorous workflows.
References
-
ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020, [Link]
-
Intertek Inform, ASTM E 1131 : 2008 : R2014 Standard Test Method for Compositional An, [Link]
-
ASTM D3418-21, Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2021, [Link]
-
ASTM International, E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry, [Link]
-
ANSI Webstore, ASTM D3418-21 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry, [Link]
-
ResearchGate, Single Crystal Growth of 4-aminobenzophenone (ABP) by micro-Capillary Czochralski Melt Technique for Second Harmonic Generation (SHG) Applications, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A12580.09 [thermofisher.com]
- 3. 4-氨基二苯甲酮 | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. infinitalab.com [infinitalab.com]
- 6. E1131 Standard Test Method for Compositional Analysis by Thermogravimetry [store.astm.org]
- 7. img.antpedia.com [img.antpedia.com]
- 8. webstore.ansi.org [webstore.ansi.org]
(3-Aminophenyl)(2-chlorophenyl)methanone proper disposal procedures
Comprehensive Safety and Disposal Protocol for (3-Aminophenyl)(2-chlorophenyl)methanone
As a Senior Application Scientist, I recognize that the handling and disposal of halogenated aromatic amines require rigorous, scientifically grounded protocols. (3-Aminophenyl)(2-chlorophenyl)methanone (a substituted aminobenzophenone) presents specific end-of-life logistical challenges due to its chemical structure. Because this molecule contains both an amine group and a covalently bound chlorine atom, improper disposal or uncontrolled combustion will release highly toxic and corrosive byproducts, specifically nitrogen oxides (NOx) and hydrogen chloride (HCl) gas [1].
This guide provides researchers and drug development professionals with field-proven, self-validating methodologies for the safe operational handling, segregation, and terminal disposal of (3-Aminophenyl)(2-chlorophenyl)methanone.
Operational Safety & Causality in Handling
Before initiating any disposal protocol, personnel must understand the causality behind the required Personal Protective Equipment (PPE). (3-Aminophenyl)(2-chlorophenyl)methanone is a severe eye and skin irritant and poses a respiratory hazard if aerosolized as dust [2].
-
Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator. Causality: The compound is typically handled as a dry powder. Micro-particulates can easily become airborne during transfer, leading to mucosal irritation.
-
Dermal Protection: Wear nitrile gloves (minimum 0.11 mm thickness). Causality: Aromatic amines can absorb through compromised skin barriers. Nitrile provides a sufficient chemical barrier against solid-state benzophenones.
-
Self-Validating Check: Before handling, perform a negative-pressure seal check on the respirator. Post-handling, inspect gloves for micro-tears using the inflation method before doffing.
Quantitative Data: Decomposition & Segregation
To design a proper disposal plan, we must first quantify the thermal decomposition risks and establish strict waste segregation parameters.
Table 1: Thermal Decomposition Byproducts & Required Mitigation
| Byproduct | Source within Molecule | Hazard Profile | Required Mitigation System |
| Hydrogen Chloride (HCl) | 2-chlorophenyl ring | Highly corrosive, respiratory toxicant | Alkaline wet scrubber (e.g., NaOH spray) |
| Nitrogen Oxides (NOx) | 3-aminophenyl group | Smog precursor, toxic by inhalation | Selective Catalytic Reduction (SCR) / Afterburner |
| Carbon Monoxide (CO) | Methanone backbone | Asphyxiant | High-temperature excess-oxygen combustion |
Table 2: Waste Compatibility & Segregation Matrix
| Waste State | Compatible Solvents/Matrices | Incompatible Matrices (DO NOT MIX) | Target Waste Stream |
| Solid | Diatomaceous earth, sand | Strong oxidizing agents (e.g., Nitrates, Peroxides) | Halogenated Solid Waste |
| Liquid (Solution) | Methanol, Ethanol, DCM | Strong acids, heavy metal waste | Halogenated Organic Liquid |
Step-by-Step Methodologies for Disposal
The only environmentally sound and regulatory-compliant method for disposing of (3-Aminophenyl)(2-chlorophenyl)methanone is controlled, high-temperature incineration [3]. Do not discharge this compound into municipal drains, as it is water-soluble and will bypass standard wastewater treatment, leading to ecological contamination [2].
Protocol A: Solid Waste Segregation and Packaging
-
Collection: Sweep up solid waste and contaminated consumables (e.g., weigh boats, filter papers) using non-sparking tools to prevent static-induced dust ignition.
-
Containment: Transfer the waste into a high-density polyethylene (HDPE) container. Causality: HDPE is chemically inert to solid halogenated organics and resists degradation.
-
Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Solid Waste - Contains (3-Aminophenyl)(2-chlorophenyl)methanone."
-
Validation: Weigh the container before and after the transfer. Log the mass to ensure no unaccounted material loss (which would indicate fugitive dust emissions).
Protocol B: Liquid Waste (Solvent-Dissolved) Handling
-
Dilution/Mixing: If the chemical is dissolved in a non-combustible solvent, mix the solution with a highly combustible solvent (e.g., ethanol or methanol) in a 1:3 ratio. Causality: Halogenated compounds have low heat values. Adding a combustible solvent ensures the mixture reaches the activation energy required for complete thermal destruction.
-
Transfer: Pour the mixture into a designated "Halogenated Organic Liquid Waste" carboy using a grounded funnel.
-
Validation: Verify the pH of the waste carboy is neutral (pH 6-8) using indicator strips before sealing, ensuring no inadvertent mixing with incompatible acidic waste.
Protocol C: Terminal Incineration (Contractor Handoff)
-
Contractor Verification: Ensure your licensed waste disposal contractor utilizes a chemical incinerator equipped with an afterburner and an alkaline wet scrubber.
-
Thermal Destruction: The incinerator must operate at >1000°C with a residence time of at least 2 seconds. Causality: This specific temperature and duration are required to cleave the robust carbon-chlorine bond and prevent the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) during cooling.
Waste Routing Visualization
The following decision tree illustrates the logical operational flow for segregating and treating this specific chemical waste.
Workflow for the segregation and thermal destruction of halogenated aminobenzophenone waste.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
